3-Hydroxythiophene-2-carboxylic acid
Overview
Description
3-Hydroxythiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H4O3S . It is an aromatic compound .
Molecular Structure Analysis
The molecular structure of 3-Hydroxythiophene-2-carboxylic acid is represented by the formula C5H4O3S . More detailed structural analysis may require specific experimental techniques such as X-ray diffraction .
Physical And Chemical Properties Analysis
3-Hydroxythiophene-2-carboxylic acid is a solid at room temperature . Its molecular weight is 145.16 . For more specific physical and chemical properties, specialized experimental techniques may be required .
Scientific Research Applications
Application in Organic Synthesis
- Specific Scientific Field : Organic Synthesis
- Summary of the Application : Thiophene derivatives, including 3-Hydroxythiophene-2-carboxylic acid, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science .
- Methods of Application or Experimental Procedures : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
- Summary of the Results or Outcomes : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Application in Corrosion Inhibition
- Specific Scientific Field : Material Science
- Summary of the Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific industrial process and the type of material that needs to be protected from corrosion .
- Summary of the Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to extend the lifespan of materials and reduce costs associated with corrosion damage .
Application in Medicine
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
- Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific medical condition being treated .
- Summary of the Results or Outcomes : The use of thiophene derivatives in medicine can help to treat a variety of conditions, improving patient outcomes .
Application in Organic Light-Emitting Diodes (OLEDs)
- Specific Scientific Field : Electronics
- Summary of the Application : Thiophene-mediated molecules have a prominent role in the fabrication of organic light-emitting diodes (OLEDs) .
- Methods of Application or Experimental Procedures : The specific methods of application in this context would depend on the specific design and manufacturing process of the OLED .
- Summary of the Results or Outcomes : The use of thiophene derivatives in OLEDs can help to improve the efficiency and lifespan of these devices .
Safety And Hazards
properties
IUPAC Name |
3-hydroxythiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O3S/c6-3-1-2-9-4(3)5(7)8/h1-2,6H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUJCGAAPQDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716204 | |
Record name | 3-Hydroxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxythiophene-2-carboxylic acid | |
CAS RN |
5118-07-0 | |
Record name | 3-Hydroxythiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxythiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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